[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid
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Overview
Description
[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid: is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.35 g/mol . It is used in various research applications, particularly in the field of proteomics .
Preparation Methods
The synthesis of [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Scientific Research Applications
[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(Phenylsulfonyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .
Comparison with Similar Compounds
[1-(Phenylsulfonyl)piperidin-4-yl]acetic acid can be compared with other similar compounds, such as:
[1-(Phenylsulfonyl)piperidin-4-yl]methanol: This compound has a similar structure but with a hydroxyl group instead of an acetic acid group.
[1-(Phenylsulfonyl)piperidin-4-yl]amine: This compound features an amine group in place of the acetic acid group.
[1-(Phenylsulfonyl)piperidin-4-yl]ethylamine: This compound has an ethylamine group instead of the acetic acid group.
These compounds share similar chemical properties but differ in their reactivity and applications, making this compound unique in its specific uses and effects.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(16)10-11-6-8-14(9-7-11)19(17,18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDPDXOCPJDHOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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